Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride
Overview
Description
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a hydrochloride salt of an amine, characterized by the presence of a methoxy group and a 2-methylphenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with methanol and hydrogen chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride can be compared with other similar compounds, such as:
- Methoxy[1-(2-pyridinyl)ethyl]amine hydrochloride
- Methoxy[1-(2-phenyl)ethyl]amine hydrochloride
These compounds share similar structural features but differ in their specific substituents and resulting properties. This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-methoxy-1-(2-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-6-4-5-7-10(8)9(2)11-12-3;/h4-7,9,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKKMCALENXFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-31-7 | |
Record name | Benzenemethanamine, N-methoxy-α,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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